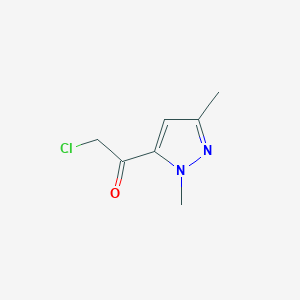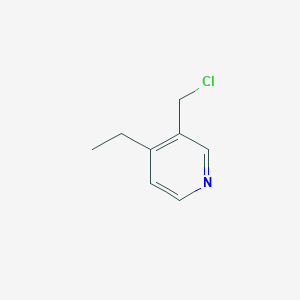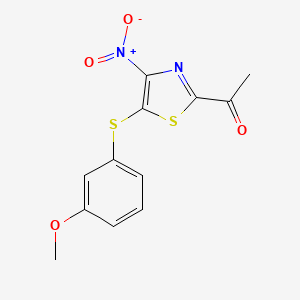
8-Benzenesulfonyl-6-(4-nitrophenylamino)-2,3-dihydro-1H-indolizin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Benzenesulfonyl-6-(4-nitrophenylamino)-2,3-dihydro-1H-indolizin-5-one is a complex organic compound that belongs to the class of indolizines. Indolizines are heterocyclic compounds containing a fused pyridine and pyrrole ring. This compound is characterized by the presence of a benzenesulfonyl group and a nitrophenylamino group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzenesulfonyl-6-(4-nitrophenylamino)-2,3-dihydro-1H-indolizin-5-one typically involves multi-step organic reactions. One common method includes:
Formation of the Indolizine Core: Starting with a pyridine derivative, the indolizine core can be synthesized through cyclization reactions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride in the presence of a base.
Attachment of the Nitrophenylamino Group: The nitrophenylamino group can be attached through nucleophilic substitution reactions using 4-nitroaniline.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indolizine core.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzenesulfonyl and nitrophenylamino groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic reagents depending on the specific substitution reaction.
Major Products Formed
Oxidation: Oxidized derivatives of the indolizine core.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique chemical properties.
Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzenesulfonyl and nitrophenylamino groups can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Benzenesulfonyl-2,3-dihydro-1H-indolizin-5-one: Lacks the nitrophenylamino group.
6-(4-Nitrophenylamino)-2,3-dihydro-1H-indolizin-5-one: Lacks the benzenesulfonyl group.
8-Benzenesulfonyl-6-amino-2,3-dihydro-1H-indolizin-5-one: Contains an amino group instead of a nitrophenylamino group.
Uniqueness
The combination of the benzenesulfonyl and nitrophenylamino groups in 8-Benzenesulfonyl-6-(4-nitrophenylamino)-2,3-dihydro-1H-indolizin-5-one imparts unique chemical properties, making it distinct from other similar compounds
Eigenschaften
CAS-Nummer |
612065-26-6 |
|---|---|
Molekularformel |
C20H17N3O5S |
Molekulargewicht |
411.4 g/mol |
IUPAC-Name |
8-(benzenesulfonyl)-6-(4-nitroanilino)-2,3-dihydro-1H-indolizin-5-one |
InChI |
InChI=1S/C20H17N3O5S/c24-20-17(21-14-8-10-15(11-9-14)23(25)26)13-19(18-7-4-12-22(18)20)29(27,28)16-5-2-1-3-6-16/h1-3,5-6,8-11,13,21H,4,7,12H2 |
InChI-Schlüssel |
JQQVWQJSKRBUAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=C(C(=O)N2C1)NC3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


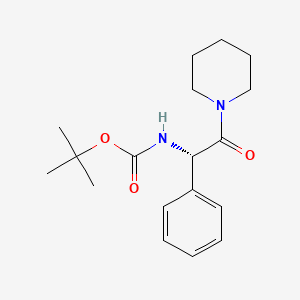
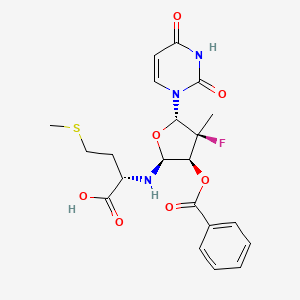
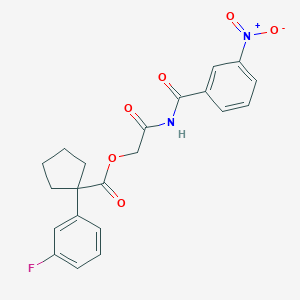
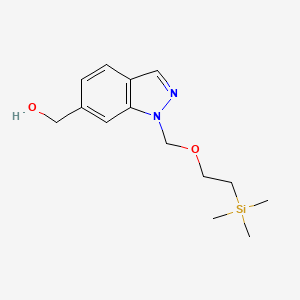
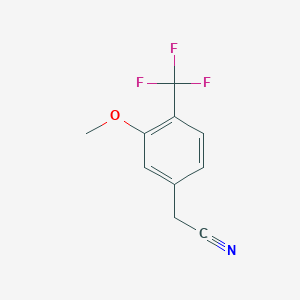

![Imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B13122563.png)
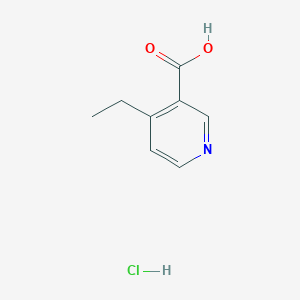
![(3aR,4aR,8R,8aR,9aR)-8-Hydroxy-8a-methyl-3,5-dimethylenedecahydronaphtho[2,3-b]furan-2(3H)-one](/img/structure/B13122573.png)

![2,8-Diethyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one](/img/structure/B13122582.png)
